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Executive Summary

Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule
degrader of lkaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the
survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies
such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts
as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor
Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of
IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and
immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's
potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily
pre-treated patient populations, including those resistant to existing immunomodulatory drugs
(IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its
mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that
leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key
steps in its mechanism of action are:
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» High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a
component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.

» Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel
interface for the recruitment of the neo-substrates IKZF1 and IKZF3.

 Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then
polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.

e Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer
effects:

o Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant B-
cells induces cell cycle arrest and apoptosis.

o Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to
their activation, proliferation, and enhanced anti-tumor immune responses. This includes
increased production of cytokines like IL-2, IFNy, and TNFa, and enhanced antibody-
dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).

The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.
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Caption: Cemsidomide Mechanism of Action.
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Preclinical Data
Biochemical and Cellular Activity

Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like
pomalidomide.

Cemsidomide

Parameter Pomalidomide Reference
(CFT7455)

CRBN Binding Affinity
0.9nM ~1600-fold weaker

(Kd)

Cellular CRBN
0.4 nM

Binding (IC50)

>75% degradation

IKZF1 Degradation within 1.5 hr (at 0.3
nM)
Cell Viability (G150,
0.05 nM
NCI-H929 cells)
Cell Viability (IC50,
0.071 nM
NCI-H929 cells)
Cell Viability (IC50,
IMiD-resistant NClI- 2.3nM

H929 cells)

In Vivo Efficacy in Xenograft Models

Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of
multiple myeloma and non-Hodgkin's lymphoma.
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Model

Treatment

Outcome Reference

H929 MM Xenograft

0.1 mg/kg/day

Partial or complete

tumor regression

RPMI-8226 MM Deep and durable
Xenograft (IMiD- 0.1 mg/kg/day IKZF3 degradation;
insensitive) tumor regression
RPMI-8226 MM Switch from

Xenograft pomalidomide to Tumor regression in

(Pomalidomide-

Cemsidomide (0.1

100% of animals

unresponsive) mg/kg/day)
) Durable tumor
KiJK ALCL Xenograft 100 pg/kg/day ]
regression

DL-40 ALCL .
=10 pg/kg Tumor regression

Xenograft

TMD8 DLBCL

Xenograft )
100 pg/kg Tumor regression

(Pomalidomide-

insensitive)

Raji and OCI-Ly10
CNS Xenografts

100 pg/kg/day

Significant increase in
survival probability
compared to

pomalidomide

Clinical Data

Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726)
for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.

Multiple Myeloma (in combination with Dexamethasone)
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All Dose

Parameter 75 pg QD 100 pg QD Reference
Levels

Overall

Response Rate 22% - 34% 40% 50%

(ORR)

Clinical Benefit
Rate (CBR)

38% - 40% - -

Median Duration
9.3 months Not Reached Not Reached
of Response

o Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant
portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.

o Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was
observed in a patient at the 100 pg dose level who had progressed on two prior T-cell
engager therapies.

Non-Hodgkin's Lymphoma (Monotherapy)

Peripheral T-Cell

Parameter All Subtypes Reference
Lymphoma (PTCL)
Overall Response
25% 29% - 44%
Rate (ORR)
Complete Metabolic
Response (CMR) - 19% - 25%

Rate

» Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell
lymphomas, who had received a median of 3 prior lines of therapy.

Safety and Tolerability

Cemsidomide has been generally well-tolerated. The most common Grade >3 treatment-
emergent adverse events (TEAES) are on-target hematologic toxicities.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Multiple Myeloma Non-Hodgkin's
Adverse Event

(with Lymphoma Reference
(Grade =3)
Dexamethasone) (Monotherapy)
Neutropenia 34% 50%
Anemia 28% 10%
Thrombocytopenia 13%
Lymphopenia 16%
Infections 19%
) ) 4% (Grade 3), 1%
Febrile Neutropenia 10%

(Grade 4)

o Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4
neutropenia.

o Discontinuations due to treatment-related adverse events have been low.

Experimental Protocols
Cereblon Binding Assays

e Principle: This competitive assay measures the displacement of a fluorescently labeled
ligand from CRBN by the test compound.

e Protocol Outline:

[e]

Purified recombinant CRBN-DDBL1 protein is incubated with a fluorescently labeled
thalidomide analog.

Serial dilutions of Cemsidomide are added.

[e]

o

The change in fluorescence polarization is measured. A decrease in polarization indicates
displacement of the fluorescent ligand by Cemsidomide.

o

Binding affinity (Kd) is calculated from the dose-response curve.
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 Principle: A proximity-based assay that measures protein-protein interactions in live cells
using bioluminescence resonance energy transfer (BRET).

¢ Protocol Outline:

o HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc®
luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).

o Cells are treated with varying concentrations of Cemsidomide.

o The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide

is displacing the fluorescent tracer from CRBN.
o The IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the experimental workflow for the NanoBRET™ assay.
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Caption: NanoBRET™ Assay Workflow.

IKZF1/3 Degradation Assay (Nano-Glo® HiBIT Lytic
Assay)

« Principle: This assay quantifies the degradation of a target protein by measuring the
luminescence of a small HIiBIiT tag engineered onto the protein.
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e Protocol Outline:

o

NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBIT peptide.
Cells are treated with Cemsidomide for various time points and at different concentrations.

Cells are lysed, and the Nano-Glo® HiBIT Lytic Detection Reagent is added, which
contains the LgBIT protein that binds to HiBiT to form a functional NanoLuc® luciferase.

Luminescence is measured, which is proportional to the amount of remaining HiBIT-
tagged IKZF1.

The percentage of degradation is calculated relative to vehicle-treated control cells.

Cell Viability Assay (CellTiter-Glo®)

o Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable

cells.

e Protocol Outline:

NHL or MM cell lines are seeded in multi-well plates.

Cells are treated with a dilution series of Cemsidomide or a comparator compound for a
specified period (e.g., 96 hours).

A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and
generates a luminescent signal proportional to the amount of ATP present.

Luminescence is measured using a plate reader.

The GI50 or IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

e Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.

e Protocol Outline:
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o Immunocompromised mice are subcutaneously or systemically implanted with human MM
or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).

o Once tumors are established, mice are randomized into treatment and vehicle control
groups.

o Cemsidomide is administered orally at various doses and schedules.
o Tumor volume is measured regularly.

o At the end of the study, or at specified time points, tumors and plasma may be collected
for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3
degradation).

Clinical Trial Protocol (NCT04756726)

 Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability
of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple
Myeloma.

» Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion
cohorts.

o Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of
care therapies.

e |[nterventions:
o Cemsidomide monotherapy for NHL.
o Cemsidomide in combination with dexamethasone for MM.

e Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days
off schedule being investigated in later cohorts.

o Primary Objectives: To characterize the safety and tolerability and to determine the maximum
tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
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e Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and
pharmacodynamics.

Conclusion

Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a
well-defined mechanism of action. Preclinical data have demonstrated its superior activity over
existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2
trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated
patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and
immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both
as a single agent and in combination regimens, for these hematologic malignancies. Further
clinical development is underway to fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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